(E)-3-(3,5-dichlorophenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-3-(3,5-dichlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,5-dichlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,5-dichlorobenzaldehyde with furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,5-dichlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (E)-3-(3,5-dichlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3,5-dichlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide shares structural similarities with other pyrazole derivatives, such as:
- 3-(3,5-dichlorophenyl)-1H-pyrazole-5-carbohydrazide
- N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of (E)-3-(3,5-dichlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the dichlorophenyl and furan rings, along with the pyrazole moiety, makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2/c16-10-4-9(5-11(17)6-10)13-7-14(20-19-13)15(22)21-18-8-12-2-1-3-23-12/h1-8H,(H,19,20)(H,21,22)/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKBGPBVLPIBLB-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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